Henicosa-6,9,12,15,18-pentaynoic acid
CAS No.: 1797024-23-7
Cat. No.: VC0114339
Molecular Formula: C21H22O2
Molecular Weight: 306.405
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797024-23-7 |
---|---|
Molecular Formula | C21H22O2 |
Molecular Weight | 306.405 |
IUPAC Name | henicosa-6,9,12,15,18-pentaynoic acid |
Standard InChI | InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) |
Standard InChI Key | KMNMRYLHBIALLG-UHFFFAOYSA-N |
SMILES | CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Henicosa-6,9,12,15,18-pentaynoic acid is identified by the CAS registry number 1797024-23-7 and possesses the molecular formula C₂₁H₂₂O₂ . The compound is classified as a polyacetylenic fatty acid derivative, featuring a 21-carbon chain with five internal triple bonds and a terminal carboxylic acid functional group . The systematic IUPAC name correctly identifies the positions of the acetylenic bonds within the carbon framework .
Structural Representation
The molecular structure consists of a linear carbon chain with triple bonds at positions 6, 9, 12, 15, and 18, counting from the carboxylic acid terminus . The canonical SMILES notation for this compound is CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O, which encodes the specific arrangement of atoms and bonds within the molecule . The InChI representation provides a standardized chemical identifier: InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) .
Molecular Architecture
Physical and Chemical Properties
Solubility and Partition Coefficient
The compound exhibits solubility in common organic solvents including chloroform, dichloromethane, and ethyl acetate, which is consistent with its predominantly hydrophobic character . Its calculated XLogP3-AA value of 4.9 confirms its lipophilic nature, suggesting limited water solubility and preferential partitioning into nonpolar environments . This property has implications for its handling in laboratory settings and potential biological applications.
Structural Parameters and Functional Groups
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₂O₂ | |
Molecular Weight | 306.4 g/mol | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 4 | |
XLogP3-AA | 4.9 | |
Exact Mass | 306.161979940 Da |
The presence of one hydrogen bond donor (the carboxylic acid hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen) provides potential sites for intermolecular interactions . The compound's four rotatable bonds contribute to a degree of conformational flexibility, primarily localized in the saturated portions of the carbon chain .
Comparative Analysis with Structural Analogs
Relationship to Other Polyunsaturated Compounds
Henicosa-6,9,12,15,18-pentaynoic acid belongs to a broader family of polyunsaturated fatty acids and derivatives, though it is distinguished by its acetylenic (triple bond) nature rather than olefinic (double bond) unsaturation. Several structural analogs appear in the chemical literature:
Tabular Comparison with Related Compounds
These structural variations lead to significant differences in physical properties, reactivity profiles, and potential applications. The pentaynoic acid contains approximately 10 fewer hydrogen atoms than its pentaenoic counterpart due to the different hybridization states of the carbon atoms involved in the unsaturations .
Synthetic Considerations and Production
Precursors and Building Blocks
Applications and Research Significance
Utility in Organic Synthesis
Henicosa-6,9,12,15,18-pentaynoic acid is described as "a compound useful in organic synthesis," indicating its potential role as a building block or intermediate in the construction of more complex molecular architectures . The five acetylenic moieties provide sites for diverse chemical transformations, including:
-
Cycloaddition reactions (e.g., azide-alkyne cycloadditions)
-
Reduction to the corresponding olefins or alkanes
-
Metal-catalyzed cross-coupling reactions
-
Coordination to transition metals
Comparison with Polyunsaturated Fatty Acids
Structural and Functional Distinctions
Unlike conventional polyunsaturated fatty acids containing olefinic (double bond) unsaturations, the pentaynoic acid features acetylenic (triple bond) linkages that impart distinctive structural and electronic properties . The linear geometry of the triple bonds creates a rigid rod-like segment within the molecule, contrasting with the kinked conformations typically adopted by olefinic chains.
Analytical Characterization Techniques
Chromatographic Analysis
Chromatographic techniques such as HPLC and GC-MS would be valuable for assessing the purity and identity of synthesized material, with the compound's retention behavior influenced by its unique combination of polar (carboxylic acid) and nonpolar (hydrocarbon chain) elements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume